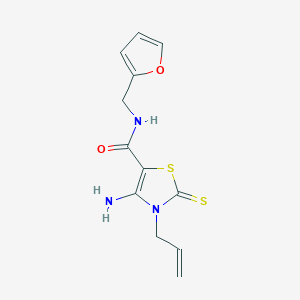![molecular formula C19H24N2O2 B5662226 1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-6-quinolinyl}ethanone](/img/structure/B5662226.png)
1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-6-quinolinyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-6-quinolinyl}ethanone" belongs to a class of compounds known for their interesting chemical and physical properties. These compounds are studied for their potential applications in various fields, including organic chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions. For example, Sun et al. (2007) described the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, providing insights into the procedures and conditions favorable for the synthesis of such complex molecules (Sun et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex and intriguing. For instance, Thiruvalluvar et al. (2007) analyzed the structure of a similar molecule, noting the planarity and dihedral angles in the quinoline unit, which might be comparable to "1-{4-hydroxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-6-quinolinyl}ethanone" (Thiruvalluvar et al., 2007).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are varied. For example, Amani and Nematollahi (2012) explored the electrochemical synthesis and reactions of a structurally related compound, demonstrating the chemical versatility and reactivity of these molecules (Amani & Nematollahi, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and crystallinity, are crucial for their potential applications. Govindhan et al. (2017) conducted a detailed analysis of a similar compound's physical properties, providing insights into the stability and crystalline nature of such molecules (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions and interactions with various chemicals, are key to understanding these compounds. The work of Astaneh and Rufchahi (2018) on the synthesis and properties of related quinolin-2(1H)-ones provides relevant insights into the chemical behavior of such molecules (Astaneh & Rufchahi, 2018).
属性
IUPAC Name |
6-acetyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-12-6-8-21(9-7-12)11-17-13(2)20-18-5-4-15(14(3)22)10-16(18)19(17)23/h4-5,10,12H,6-9,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAELDSILLFHNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5662149.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)
![3-{[(1-ethyl-5-oxopyrrolidin-3-yl)amino]sulfonyl}-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5662164.png)

![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)


![methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}benzoate](/img/structure/B5662213.png)

![N-[3-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5662232.png)

![N,N-dimethyl-2-({[(2-propyl-1,3-thiazol-4-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5662237.png)
![4-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5662247.png)